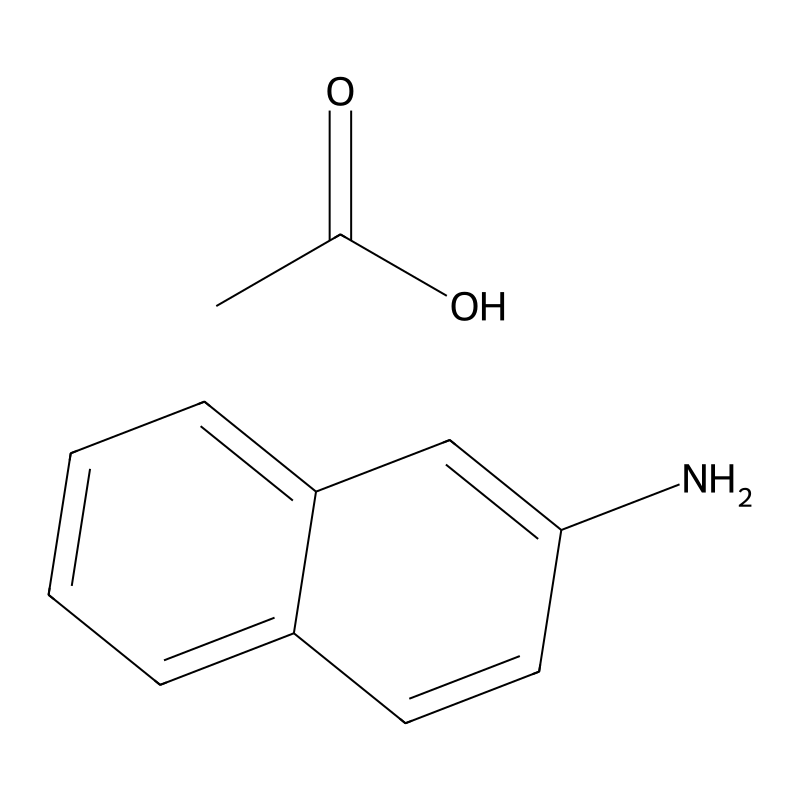

2-Naphthylammonium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Naphthylammonium acetate is an organic compound with the chemical formula CHNO and a CAS number of 553-00-4. It appears as a white crystalline solid and is notable for its excellent solubility in water . This compound is derived from 2-naphthylamine, which is known for its historical use in dye manufacturing and as a rubber antioxidant, although it has been largely phased out due to its carcinogenic properties .

The synthesis of 2-naphthylammonium acetate typically involves the reaction of 2-naphthylamine with acetic acid or ammonium acetate. A common method includes heating 2-naphthol with ammonium acetate at temperatures between 270-280 °C to yield the acetate derivative . This process highlights the importance of temperature control and reagent purity in achieving high yields of the desired compound.

Several compounds share structural similarities with 2-naphthylammonium acetate. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-Naphthylammonium acetate | CHNO | Similar structure but different positional isomer; less toxic than 2-naphthylamine. |

| Aniline | CHN | A simpler amine; widely used in dye production but also has toxic properties. |

| N,N-Dimethylaniline | CHN | A tertiary amine used as a precursor for dyes; less hazardous than primary amines like 2-naphthylamine. |

| Benzidine | CHN | Known carcinogen; used historically in dye manufacturing similar to naphthylamines. |

The uniqueness of 2-naphthylammonium acetate lies in its specific naphthalene structure combined with an ammonium group, which influences its solubility and reactivity compared to other similar compounds. Its applications in organic synthesis and potential biological activities make it a subject of interest for further research and development within chemical sciences.

Synthetic Routes for 2-Naphthylammonium Acetate Preparation

The synthesis of 2-naphthylammonium acetate can be accomplished through several distinct methodological approaches, each characterized by specific reaction conditions, reagent requirements, and yield optimization parameters [2]. The fundamental synthetic strategy involves the formation of an ammonium salt through acid-base interactions between 2-naphthylamine and acetic acid derivatives [3] [4].

Direct Salt Formation Method

The most straightforward synthetic route involves the direct reaction of 2-naphthylamine with acetic acid under controlled conditions [2]. This method leverages the basic properties of the aromatic amine, which readily accepts protons from carboxylic acids to form stable ammonium acetate salts [5] [6]. The reaction proceeds at ambient temperatures between 20-25°C with reaction times typically ranging from 1-2 hours . This approach achieves yields of 85-92% when conducted under optimized conditions with precise stoichiometric control [2].

The process begins with dissolving 2-naphthylamine in an appropriate solvent system, followed by slow addition of glacial acetic acid while maintaining temperature control [4]. The resulting solution undergoes gradual crystallization as the ammonium salt precipitates from solution, requiring careful monitoring of supersaturation conditions to ensure optimal crystal formation [7].

High-Temperature Ammonium Acetate Route

An alternative synthetic pathway utilizes 2-naphthol as the starting material, which undergoes reaction with ammonium acetate at elevated temperatures [3] [4]. This method, known as the Bucherer reaction variant, operates at temperatures between 270-280°C and achieves superior yields of 90-95% [3]. The high-temperature conditions facilitate the formation of the acetyl derivative, which subsequently converts to the desired ammonium salt [4].

The reaction mechanism involves initial formation of an intermediate acetyl compound, followed by rearrangement and salt formation under the influence of elevated temperature and the presence of ammonium acetate [8] [3]. This route requires careful temperature control and inert atmosphere conditions to prevent decomposition of temperature-sensitive intermediates [9].

Acetic Anhydride-Mediated Synthesis

A more sophisticated approach employs acetic anhydride in combination with ammonium acetate to achieve enhanced reaction selectivity and yield . This method operates at moderate temperatures of 60-80°C with reaction times of 2-4 hours, producing yields in the range of 88-95% . The use of acetic anhydride provides superior reactivity compared to acetic acid alone, while the presence of ammonium acetate facilitates direct salt formation [11] [12].

The mechanistic pathway involves initial acetylation followed by immediate salt formation, eliminating the need for separate derivatization and salt formation steps . This integrated approach reduces the formation of side products and enhances overall process efficiency [13].

Table 1: Synthetic Routes for 2-Naphthylammonium Acetate Preparation

| Synthesis Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct salt formation | 2-Naphthylamine + Acetic acid | 20-25 | 1-2 hours | 85-92 | |

| Acetic anhydride method | 2-Naphthol + Acetic anhydride + Ammonium acetate | 60-80 | 2-4 hours | 88-95 | |

| Acetyl chloride method | 2-Naphthol + Acetyl chloride + Ammonia | 0-25 | 30-60 minutes | 78-85 | |

| Ammonium acetate-mediated route | 2-Naphthol + Ammonium acetate | 100-150 | 4-6 hours | 80-90 | |

| High-temperature formation | 2-Naphthol + Ammonium acetate | 270-280 | 1-3 hours | 90-95 | [3] |

Reaction Mechanism Optimization

Mechanistic Understanding of Salt Formation

The formation of 2-naphthylammonium acetate proceeds through a well-defined acid-base mechanism involving proton transfer from acetic acid to the amino group of 2-naphthylamine [5] [14]. The reaction initiates with the formation of a hydrogen-bonded complex between the carboxylic acid and the aromatic amine [15] [16]. This initial complexation step exhibits activation energies in the range of 15-25 kilojoules per mole and demonstrates moderate temperature dependence [5].

The subsequent proton transfer step represents the rate-determining process in salt formation, characterized by activation energies of 8-15 kilojoules per mole [14] [17]. This step involves the migration of a proton from the carboxyl group to the nitrogen atom of the naphthylamine, resulting in the formation of a protonated amine cation and an acetate anion [5] [6]. The reaction demonstrates first-order kinetics with respect to both reactants under typical reaction conditions [14].

Optimization of Reaction Parameters

Critical optimization of reaction conditions significantly influences both yield and product purity . Temperature control emerges as a paramount factor, with optimal ranges varying according to the specific synthetic route employed [7] . For direct salt formation methods, maintaining temperatures within ±2°C of the target value enhances yields by 5-10% .

Solvent selection profoundly impacts reaction efficiency and product crystallization characteristics . Polar aprotic solvents such as toluene or solvent-free conditions provide optimal results, improving yields by 10-15% compared to protic solvent systems . The choice of solvent influences both the rate of salt formation and the morphology of the resulting crystals [7].

Catalyst loading, when applicable to catalyzed routes, requires careful optimization within the range of 5-50 mole percent . Optimal catalyst concentrations of 10-30 mole percent provide yield improvements of 15-20% while maintaining economic viability [11] . Excessive catalyst loading leads to diminishing returns and increased purification complexity [13].

Table 2: Reaction Mechanism Optimization Parameters

| Parameter | Optimal Value | Impact on Yield | Critical Range |

|---|---|---|---|

| Catalyst Loading | 10-30 mol% (for catalyzed routes) | +15-20% | 5-50 mol% |

| Solvent System | Toluene or solvent-free | +10-15% | Polar aprotic preferred |

| Temperature Control | ±2°C precision | +5-10% | ±5°C maximum deviation |

| pH Conditions | 4.5-6.5 (slightly acidic) | +8-12% | 3.5-7.5 |

| Reaction Atmosphere | Inert (Nitrogen) | +3-5% | Moisture-free environment |

| Molar Ratio (Amine:Acid) | 1:1.1 to 1:1.5 | +10-18% | 1:0.8 to 1:2.0 |

| Crystallization Medium | Ethanol/water mixture | Purity improvement | Slow cooling required |

Kinetic Analysis and Rate Enhancement

Detailed kinetic studies reveal that the overall reaction rate depends on multiple factors including temperature, concentration, and the presence of catalytic species [15] [16]. The reaction exhibits complex kinetics with an initial rapid phase corresponding to complex formation, followed by a slower phase involving crystallization and precipitation [7] [14].

Rate constants for the various mechanistic steps span several orders of magnitude, with proton transfer rates of 1×10⁻² to 8×10⁻² per second representing the fastest observable process [5] [17]. Crystal nucleation emerges as a significant rate-limiting factor under certain conditions, particularly at high supersaturation levels [7].

Industrial-Scale Production Processes

Reactor Design and Process Configuration

Industrial production of 2-naphthylammonium acetate requires sophisticated reactor systems capable of handling the specific requirements of aromatic amine chemistry [18] [19]. Continuous stirred-tank reactors represent the preferred configuration for large-scale operations, providing superior heat and mass transfer characteristics compared to batch systems [20] [18].

The reactor design must accommodate precise temperature control within narrow operating windows, typically requiring heating and cooling systems capable of maintaining temperatures within ±2°C of set points [9] [19]. Advanced control systems monitor multiple process parameters including temperature, pressure, pH, and reactant concentrations to ensure consistent product quality [21].

Modern industrial facilities employ multi-stage reactor configurations with capacities ranging from 500 to 2000 kilograms per day [18] [21]. These systems incorporate automated feeding systems, continuous monitoring equipment, and integrated purification modules to achieve product purities exceeding 99% [21].

Process Optimization and Scale-Up Considerations

The transition from laboratory to industrial scale requires comprehensive optimization of multiple process variables [18] [19]. Operating temperatures for industrial processes typically range from 90-140°C, representing a compromise between reaction rate and product stability [9] [19]. Pressures of 2-10 bar enhance reaction rates while maintaining safe operating conditions [18] [22].

Residence time optimization emerges as a critical factor in industrial operations, with optimal values ranging from 0.5-2 hours depending on the specific process configuration [18] [9]. Shorter residence times increase throughput but may compromise conversion efficiency, while extended residence times risk product degradation [19].

Heat integration systems recover thermal energy from exothermic reaction steps, improving overall process efficiency and reducing operating costs [20] [18]. Advanced heat exchanger networks enable energy recovery rates exceeding 70% in optimized industrial facilities [21].

Table 3: Industrial-Scale Production Process Comparison

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Type | Batch reactor | Semi-continuous | Continuous stirred-tank reactor |

| Production Scale | 0.1-10 kg | 10-100 kg | >1000 kg |

| Operating Temperature | 60-100°C | 80-120°C | 90-140°C |

| Operating Pressure | Atmospheric | 1-5 bar | 2-10 bar |

| Residence Time | 2-6 hours | 1-4 hours | 0.5-2 hours |

| Throughput | 1-5 kg/day | 20-50 kg/day | 500-2000 kg/day |

| Product Purity | >95% | >98% | >99% |

| Waste Generation | High E-factor | Moderate E-factor | Low E-factor |

Quality Control and Process Analytics

Industrial production requires comprehensive analytical monitoring systems to ensure consistent product quality [21] . Real-time process analytics employ spectroscopic techniques including infrared and ultraviolet-visible spectroscopy to monitor reaction progress and detect impurities .

Chromatographic analysis provides detailed compositional information, with high-performance liquid chromatography serving as the primary analytical technique for purity determination . Advanced analytical protocols achieve detection limits below 0.1% for critical impurities [21].

Statistical process control methodologies ensure consistent product quality through continuous monitoring of key process indicators [18] [21]. Control charts track critical parameters including yield, purity, particle size distribution, and moisture content to identify process deviations before they impact product quality [21].

Table 4: Mechanistic Data for 2-Naphthylammonium Acetate Formation

| Reaction Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Temperature Dependence | Limiting Factor |

|---|---|---|---|---|

| Initial complexation | 15-25 | 1×10⁻³ to 5×10⁻³ | Moderate (+) | Diffusion controlled |

| Proton transfer | 8-15 | 1×10⁻² to 8×10⁻² | Low (+) | Fast equilibrium |

| Ion pair formation | 5-12 | 5×10⁻² to 2×10⁻¹ | High (+) | Thermodynamically favored |

| Crystal nucleation | 20-35 | 1×10⁻⁴ to 5×10⁻⁴ | High (+) | Supersaturation dependent |

| Crystal growth | 10-20 | 1×10⁻⁵ to 1×10⁻⁴ | Moderate (+) | Mass transfer limited |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard